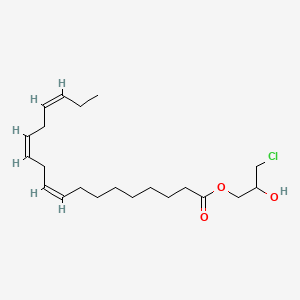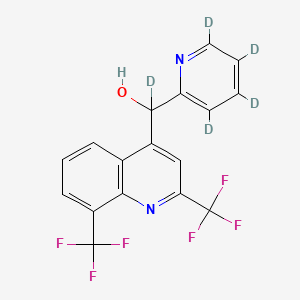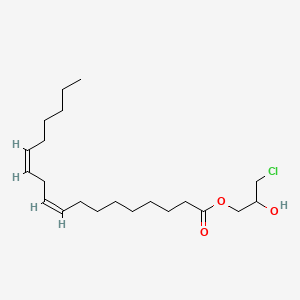
(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
説明
“(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid” is a type of fatty acid . It was isolated from Eichhornia crassipes for the first time using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods . The compound has a molecular formula of C18H32O2 and a molecular weight of 280.4455 .
Synthesis Analysis
The compound was isolated from Eichhornia crassipes using chromatographic techniques . The structure was confirmed using 1D and 2D NMR spectroscopic methods .
Molecular Structure Analysis
The molecular structure of “(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid” is represented by the formula C18H32O2 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.4455 . More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
Anti-inflammatory Mechanisms
Conjugated linoleic acid (CLA), a mixture of octadecadienoic acid isomers, has been identified to possess significant anti-inflammatory properties. It has been particularly noted for its potential in treating inflammatory bowel diseases. CLA's anti-inflammatory effects are believed to operate through endoplasmic and nuclear mechanisms, influencing the generation of inducible eicosanoids like PGE(2) and LTB(4), and modulating the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs) (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Health Benefits
CLA has been reported to exhibit a range of health benefits, including anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects. Research indicates potential positive effects of CLA on immune function and bone modeling. However, the specific effects, doses, and mechanisms of action, especially in humans, remain largely speculative and require further investigation (Khanal, 2004).
Role in Inflammation and Metabolic Syndrome
Linoleic acid (LA), a primary constituent of low-density lipoproteins, can be oxidised to form various derivatives like hydroxyoctadecadienoic acids. These derivatives play a crucial role in regulating inflammatory processes relevant to metabolic syndrome and cancer. They affect various cellular functions and can either exert beneficial or detrimental effects, making their exact role in disease progression complex and multi-faceted. Understanding the role of these derivatives at different stages of disorder development could pave the way for novel therapeutic approaches (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Trans Fatty Acids and Health
While certain trans fatty acids (TFAs) are known for their adverse health effects, others like rumenic acid and vaccenic acid are identified as functional food factors that might prevent various diseases. Their incorporation into drug therapy is also being considered. This highlights the necessity of differentiating TFAs in terms of their health impact, promoting a more nuanced approach to their consumption and regulation (Bessonov & Zaytseva, 2016).
作用機序
Target of Action
It’s known that linoleic acid and its derivatives play a significant role in various biological processes, including the regulation of gene expression through their effects on the activity of transcription factors .
Mode of Action
It’s suggested that this compound may interact with its targets, leading to changes in the activity of transcription factors and other proteins . The ω-alkyne moiety of Linoleic Acid Alkyne allows Cu (I)-catalyzed cycloaddition chemistry with other molecules containing an azide group .
Biochemical Pathways
Linoleic Acid Alkyne is thought to be involved in several biochemical pathways. Alkyne-containing natural products are widely distributed in microbes and plants, and great efforts have focused on discovering the biosynthetic enzymes and pathways for alkyne formation . A unique pathway to produce a terminal alkyne-containing amino acid has been discovered in the bacterium Streptomyces cattleya .
Pharmacokinetics
It’s known that the modification of lipid metabolism has become a possible way to treat diseases .
Result of Action
It’s known that linoleic acid and its derivatives can have neuroprotective and anti-inflammatory effects . They can act as antioxidants, stimulate lipid droplet biogenesis, and induce lipophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Linoleic Acid Alkyne. For instance, dietary intake of linoleic acid can impact blood lipid profiles . Furthermore, the presence of other molecules, such as those containing an azide group, can influence the compound’s action due to the potential for Cu (I)-catalyzed cycloaddition chemistry .
特性
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFIMJJIQUNRW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




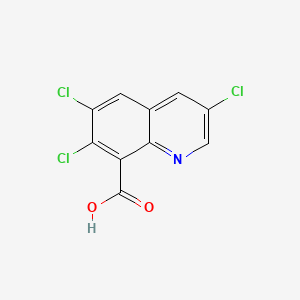
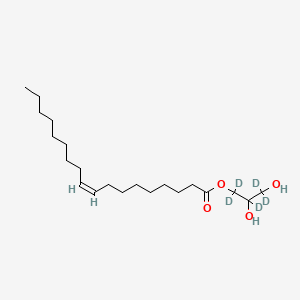
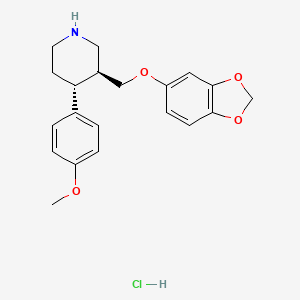

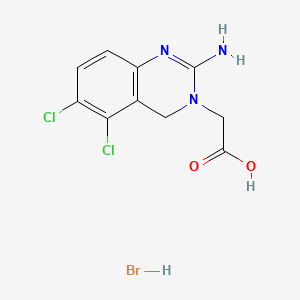

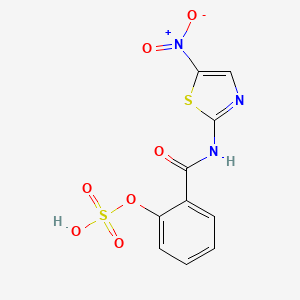

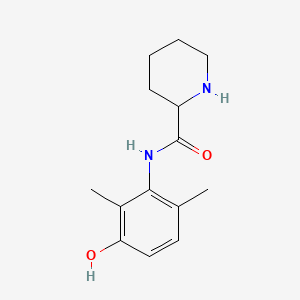
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
